Product packaging for H-D-Ser(Bzl)-OH.HCl(Cat. No.:CAS No. 1233494-98-8)

H-D-Ser(Bzl)-OH.HCl

Cat. No.: B1393672
CAS No.: 1233494-98-8
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-SBSPUUFOSA-N
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Description

The Significance of D-Amino Acids in Modern Chemical Synthesis

While L-amino acids are the proteinogenic building blocks of life, their stereoisomers, D-amino acids, have garnered significant attention in modern chemical synthesis. rsc.org These "unnatural" amino acids are crucial for designing molecules with enhanced stability and novel biological activities. rsc.orgmdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical consideration in drug design and development. patsnap.com Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences a drug's interaction with biological targets, which are themselves chiral. patsnap.comlifechemicals.com The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. patsnap.comslideshare.net The use of single-enantiomer drugs can lead to improved potency, selectivity, and safety profiles. lifechemicals.com Therefore, the ability to incorporate specific stereoisomers, such as D-amino acids, is a cornerstone of modern medicinal chemistry. patsnap.comresearchfloor.org

Non-proteinogenic amino acids (npAAs), which are not among the 20 common amino acids found in proteins, are invaluable tools in drug discovery. sigmaaldrich.comfrontiersin.org Their structural diversity allows for the creation of peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased target selectivity. sigmaaldrich.comacs.orgnih.gov D-amino acids are a significant class of npAAs, and their incorporation into peptide-based therapeutics is a key strategy for enhancing drug-like properties. acs.orgnih.gov For instance, the presence of D-amino acids in bacterial cell walls confers resistance to degradation by proteases. taylorandfrancis.comnumberanalytics.com

Stereochemistry and Chirality in Synthetic Design

Contextualizing H-D-Ser(Bzl)-OH.HCl in Protected Amino Acid Chemistry

The synthesis of peptides and other complex molecules requires a strategic approach to protect reactive functional groups to prevent unwanted side reactions. nih.govjocpr.com this compound is an excellent example of a protected amino acid designed for this purpose.

The hydroxyl group of serine is a reactive site that can interfere with coupling reactions during peptide synthesis. To prevent this, a protecting group is attached to the oxygen atom. The benzyl (B1604629) (Bzl) group is a widely used protecting group for hydroxyl functions. highfine.com It is typically introduced via a Williamson ether synthesis. highfine.com A key advantage of the benzyl group is its stability under various reaction conditions and its susceptibility to removal by hydrogenolysis, a mild deprotection method. highfine.comwikipedia.orglibretexts.org This orthogonality allows for the selective deprotection of the hydroxyl group without affecting other protecting groups in the molecule. wikipedia.org

In this compound, the amino group is protonated and exists as a hydrochloride salt. This serves multiple purposes. Firstly, it protects the amino group from participating in unwanted reactions. wikipedia.org Secondly, converting amines to their hydrochloride salts often improves their water solubility and shelf-life. wikipedia.org The hydrochloride salt can be considered a latent form of the more reactive free amine. wikipedia.org To utilize the amino group in a subsequent reaction, such as peptide bond formation, it can be readily deprotected by treatment with a base to neutralize the hydrochloric acid. scielo.br This process regenerates the nucleophilic free amino group, ready for the next synthetic step. scielo.br

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 76614-98-7 ambeed.combldpharm.com
Molecular Formula C10H14ClNO3 ambeed.combldpharm.comchemicalbook.com
Molecular Weight 231.68 g/mol ambeed.combldpharm.comchemicalbook.com
Appearance White Solid sigmaaldrich.com
IUPAC Name (2R)-2-amino-3-(benzyloxy)propanoic acid hydrochloride sigmaaldrich.com
Purity 98% sigmaaldrich.com

| Storage Temperature | Room Temperature, Sealed in Dry | sigmaaldrich.com |

Table 2: Research Findings on Related Compounds and Concepts

Area of Research Key Finding Source
Chirality in Drug Design Enantiomers of a chiral drug can have significantly different biological activities and safety profiles. patsnap.comlifechemicals.comresearchfloor.org
Non-Proteinogenic Amino Acids Incorporation of npAAs can improve the stability, potency, and bioavailability of peptide-based drugs. sigmaaldrich.comacs.orgnih.gov
Benzyl Protecting Group The benzyl group is a common hydroxyl protecting group removable by hydrogenolysis. highfine.comwikipedia.org

| Hydrochloride Salts | Converting amines to hydrochlorides enhances water solubility and stability, acting as a protective measure. | wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B1393672 H-D-Ser(Bzl)-OH.HCl CAS No. 1233494-98-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

H D Ser Bzl Oh.hcl As a Chiral Building Block in Peptide and Complex Molecular Synthesis

Construction of Complex Peptidomimetics and Cyclic Peptide Structures

The unique stereochemistry of H-D-Ser(Bzl)-OH.HCl makes it a valuable component in the synthesis of peptidomimetics and cyclic peptides. Cyclic peptides are of great interest in drug discovery due to their conformational rigidity, high receptor affinity, and improved metabolic stability compared to their linear analogs. cardiff.ac.uknih.gov

The introduction of a D-amino acid can act as a turn-inducing element, facilitating the entropically unfavorable process of macrocyclization. nih.gov Various methods are used for cyclization, including head-to-tail amide bond formation, disulfide bridging, and chemoselective ligations. nih.govresearchgate.net The synthesis of cyclic peptides often involves initial linear assembly via SPPS, followed by cleavage from the resin and subsequent cyclization in solution. nih.gov D-amino acids, including D-serine, have been incorporated into complex cyclic structures, such as inhibitors of Mycobacterium tuberculosis and melanocortin-4 receptor agonists. nih.govgoogle.com Additionally, serine/threonine ligation is a specific chemical method that can be used to form cyclic peptides, sometimes proceeding with no racemization. nih.govresearchgate.net

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
This compoundO-Benzyl-D-serine hydrochloride
SPPSSolid-Phase Peptide Synthesis
Fmoc9-Fluorenylmethyloxycarbonyl
Boctert-Butyloxycarbonyl
BzlBenzyl (B1604629)
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
EDC·HClN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
HOBt1-Hydroxybenzotriazole (B26582)
HOAt1-Hydroxy-7-azabenzotriazole
OxymaPureEthyl 2-cyano-2-(hydroxyimino)acetate
Oxyma-B5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
COMU(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
DEPBT3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
DIPEAN,N-Diisopropylethylamine
NMMN-Methylmorpholine
EEDQN-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
T3P®Propylphosphonic anhydride
TFATrifluoroacetic acid
TFMSATrifluoromethanesulfonic acid

Synthesis of Constrained Peptide Scaffolds Incorporating O-Benzylated D-Serine

The introduction of D-amino acids like O-benzylated D-serine into a peptide backbone can induce specific secondary structures, such as β-turns. uni-kiel.de These turns are crucial for molecular recognition and biological activity. The presence of the bulky O-benzyl group further restricts conformational freedom, leading to more defined and rigid peptide scaffolds. This conformational rigidity is often associated with increased receptor binding affinity and enhanced resistance to enzymatic degradation.

Furthermore, O-benzylated D-serine has been utilized in the synthesis of bicyclic and tetracyclic peptide scaffolds. acs.orgresearchgate.netresearchgate.net These complex structures are of significant interest in drug discovery due to their high stability and potential to disrupt protein-protein interactions. nih.gov The synthesis often involves a combination of solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies, where the serine hydroxyl group (after debenzylation) can participate in ring formation. acs.org

Table 1: Examples of Constrained Peptide Scaffolds Synthesized Using D-Serine Derivatives

Scaffold TypeKey Synthetic StrategyResulting Feature
β-Turn PeptidesIncorporation of D-amino acidInduces turn conformation
Bicyclic PeptidesOrthogonal cyclization chemistriesEnhanced stability and defined topology
Tetracyclic PeptidesSequential ligation and cyclizationHighly constrained and rigid architecture

Precursor for Lanthionine (B1674491) and Methyllanthionine Analogues

Lanthionines are non-proteinogenic amino acids characterized by a thioether linkage between two alanine (B10760859) residues. They are key components of lantibiotics, a class of antimicrobial peptides with potent activity. researchgate.netwikipedia.orgnih.gov The chemical synthesis of lanthionine and its derivatives is a significant challenge, and this compound serves as a valuable precursor in several synthetic routes. nih.gov

One common strategy involves the conversion of the serine hydroxyl group into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution by a cysteine derivative forms the characteristic thioether bridge of lanthionine. researchgate.netucl.ac.uk The use of O-benzylated D-serine allows for the stereospecific synthesis of lanthionine isomers, which is crucial for studying structure-activity relationships in lantibiotics. nih.govacs.org

The synthesis of methyllanthionine, which contains a thioether linkage to a modified threonine residue, can also be approached using serine derivatives as starting materials. These syntheses often involve multi-step sequences to introduce the additional methyl group and form the thioether bond. researchgate.net

Integration into Macrocyclic Architectures

Macrocyclization is a widely employed strategy in medicinal chemistry to improve the pharmacological properties of peptides, such as stability, permeability, and binding affinity. nih.govnih.gov this compound is a versatile building block for the synthesis of macrocyclic peptides. The benzyl-protected hydroxyl group can be deprotected and used as a handle for cyclization. nih.govrsc.org

Several macrocyclization strategies can involve the serine side chain. For instance, after debenzylation, the hydroxyl group can participate in lactonization (ester bond formation) with the C-terminal carboxyl group. Alternatively, it can be activated and displaced by an N-terminal amine to form a lactam (amide bond). The use of D-serine can influence the conformation of the linear precursor, potentially predisposing it to cyclize more efficiently. uni-kiel.de Recent advances have also explored transition metal-catalyzed macrocyclization methods. nih.gov

Table 2: Macrocyclization Strategies Involving Serine Derivatives

Cyclization StrategyBond FormedKey Reagents/Conditions
LactamizationAmidePeptide coupling reagents
LactonizationEsterDehydrating agents
Thioether FormationThioetherReaction with cysteine side chain
Ring-Closing MetathesisCarbon-carbon double bondGrubbs' catalyst

Role in Asymmetric Synthesis Beyond Peptides

The utility of this compound extends beyond peptide synthesis into the broader field of asymmetric synthesis, where it serves as a source of chirality for the construction of non-peptidic molecules.

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. rsc.orggla.ac.ukcapes.gov.br Amino acids, including serine derivatives, are valuable starting materials for the synthesis of these important molecular scaffolds. rsc.orggla.ac.ukopen.ac.uk The functional groups of this compound—the amine, the carboxylic acid, and the protected hydroxyl group—provide multiple points for synthetic manipulation and cyclization.

For example, the amino and carboxyl groups can be used to form lactams, which are common heterocyclic motifs. The side chain can also be modified and incorporated into the heterocyclic ring system. The synthesis of novel nitrogen-containing heterocyclic amino acids has been a goal of many research endeavors. open.ac.uk Various synthetic methodologies have been developed to create these complex structures. capes.gov.brpitt.edu

Synthesis of Deuterated Analogs for Mechanistic Investigations

Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms and studying metabolic pathways. wisc.edunih.govnih.gov The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, providing insights into bond-breaking and bond-forming steps. nih.gov

This compound can be used as a starting material for the synthesis of deuterated D-serine analogs. acs.orgresearchgate.netcdnsciencepub.com For instance, the α-proton can be exchanged for deuterium under specific conditions. acs.org These deuterated analogs are valuable for mechanistic studies of enzymes that process serine or for use in NMR studies to probe protein structure and dynamics. wisc.edursc.orgnih.gov The synthesis of stereospecifically labeled L-serine with deuterium at C-3 has been reported and used to study the mechanism of β-lactone formation. researchgate.netcdnsciencepub.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of H-D-Ser(Bzl)-OH.HCl. nih.govnd.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for comprehensive structural assignment. rsc.org

Proton Type Expected Chemical Shift Range (ppm)
Aromatic (C₆H₅)7.2 - 7.5
Benzylic (CH₂)4.5 - 5.2
α-CH3.5 - 4.5
β-CH₂3.7 - 4.0
Amine (NH₃⁺)~8.4
Carboxylic Acid (COOH)~13.9
Note: This table represents expected chemical shift ranges for similar compounds and may vary for this compound.

Determining the enantiomeric purity of chiral compounds like this compound is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used for this purpose. nih.govarkat-usa.org The principle involves converting the enantiomers into diastereomers by reaction with a chiral agent, which then exhibit distinct signals in the NMR spectrum. frontiersin.org For example, the use of Mosher's acid has been demonstrated to determine the enantiomeric composition of serine benzyl (B1604629) esters by creating diastereomeric carboxylates with resolvable ¹H NMR signals. unimi.it Another approach involves using chiral lanthanide shift reagents, which can induce chemical shift differences between enantiomers, allowing for their quantification. researchgate.net The integration of these separated signals provides a quantitative measure of the enantiomeric excess (ee). capes.gov.br

NMR spectroscopy is also instrumental in studying the conformational preferences of serine derivatives. rsc.orgrsc.org The coupling constants between protons, along with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, provide insights into the spatial arrangement of atoms and the preferred conformations of the molecule in solution. beilstein-journals.org For instance, studies on glycerolipid derivatives with a 3-O-benzyl group have shown how this group influences the helical conformation around the diacyl moiety, an analysis heavily reliant on ¹H NMR data. beilstein-journals.org While specific conformational studies on this compound were not found, the methodologies applied to similar structures are directly relevant. mdpi.com

Determination of Enantiomeric Purity

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. researchgate.net Soft ionization techniques like electrospray ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation, allowing for accurate mass determination. acdlabs.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

The fragmentation pattern of a molecule in the mass spectrometer is reproducible and provides a "fingerprint" that can aid in structural elucidation. acdlabs.com In electron impact (EI) ionization, a harder ionization technique, the molecule fragments in predictable ways. uni-saarland.de For amino acid derivatives, characteristic fragmentation patterns include the loss of specific functional groups. libretexts.orgnih.gov For a molecule like this compound, common fragments would likely arise from the cleavage of the C-C bond adjacent to the oxygen, the loss of the carboxyl group, or fragmentation of the benzyl group. libretexts.org The benzyl cation (m/z 91) is a common and stable fragment observed in the mass spectra of benzyl-containing compounds. nih.gov

Ion Type Expected m/z Description
[M+H]⁺232.7Protonated molecular ion
[M-COOH]⁺186.7Loss of the carboxylic acid group
[C₇H₇]⁺91.1Benzyl cation
Note: This table presents expected m/z values for the free base O-Benzyl-D-serine for illustrative purposes. The hydrochloride salt would show corresponding values.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. ruifuchemical.comunistra.frnottingham.ac.uk Purity is typically determined by injecting the sample into an HPLC system and observing the resulting chromatogram. A pure compound should ideally show a single major peak. The purity is often quantified as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com Reversed-phase HPLC, often using a C18 column, is a common method for analyzing amino acid derivatives. rsc.org

To determine the enantiomeric excess (ee) of this compound, chiral HPLC is the most widely used and reliable method. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times. By comparing the retention times with those of known standards and integrating the peak areas, the ratio of the two enantiomers and thus the enantiomeric excess can be accurately determined. rsc.org For example, research on related serine derivatives has demonstrated the use of Chiralpak columns with a mobile phase of hexane (B92381) and isopropanol (B130326) to achieve baseline separation of enantiomers. rsc.org

Parameter Example Value/Condition
Column Chiralpak IA
Mobile Phase Hexanes/2-propanol (e.g., 87:13)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Note: This table provides an example of typical chiral HPLC conditions used for similar compounds and may require optimization for this compound. rsc.org

Mechanistic and Theoretical Investigations of H D Ser Bzl Oh.hcl Reactions

Reaction Pathway Elucidation for Benzylation and Deprotection

The synthesis of H-D-Ser(Bzl)-OH.HCl involves the protection of the hydroxyl group of D-serine as a benzyl (B1604629) ether. The deprotection step, which removes the benzyl group to liberate the free hydroxyl, is equally critical for subsequent synthetic transformations.

Benzylation: The benzylation of the serine side chain is commonly achieved through a Williamson ether synthesis-type reaction. This typically involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl). commonorganicchemistry.com The choice of base is critical; strong bases like sodium hydride (NaH) are effective but can be non-selective. For substrates requiring milder conditions or selective protection, bases like silver oxide (Ag₂O) are preferred. organic-chemistry.org An alternative, acid-catalyzed route involves the use of benzyl trichloroacetimidate. For reactions under neutral conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed. organic-chemistry.org A recently developed triazine-based benzylating reagent, 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (B1224126) (DPT-BM), can spontaneously generate benzyl cation equivalents at room temperature under non-acidic conditions, offering an extremely mild method for benzylation. researchgate.net

Deprotection: The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. commonorganicchemistry.com This method is favored for its mildness and high efficiency, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org In cases where other functional groups in the molecule are sensitive to hydrogenation, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as an alternative hydrogen source. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org Oxidative deprotection methods have also been developed. For instance, p-methoxybenzyl ethers can be cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a process facilitated by the resonance-stabilizing effect of the methoxy (B1213986) group. organic-chemistry.org A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Studies on Stereochemical Stability and Epimerization in Synthetic Processes

Maintaining the chiral integrity of the α-carbon in amino acid derivatives like this compound is paramount during synthesis. Epimerization, the change in configuration at a stereocenter, can be a significant side reaction, particularly during peptide bond formation.

The primary mechanism for epimerization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. thieme-connect.de Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers. This process is particularly problematic when the carboxyl group is activated for coupling, as this increases the acidity of the α-proton. thieme-connect.de

Influence of Solvents, Temperature, and Reagents on Chiral Integrity

Several factors can influence the rate of epimerization during the synthesis and manipulation of this compound.

FactorInfluence on Chiral IntegrityResearch Findings
Solvents The polarity and coordinating ability of the solvent can affect the stability of the enolate intermediate and the transition state energies for proton abstraction. mdpi.comSolvents can significantly influence transition state energies and rotational barriers, potentially stabilizing conformers that may be more prone to epimerization. mdpi.com
Temperature Lowering the reaction temperature generally reduces the rate of epimerization.Performing cleavage reactions at 0°C can often overcome the problem of racemization.
Reagents The choice of coupling reagents and additives is critical. Certain reagents are known to promote epimerization more than others.The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its 7-aza derivative (HOAt) can suppress epimerization during peptide coupling. For instance, using DCC/HOAt instead of DCC/HOBt in a difficult coupling reduced the level of epimerized product from 18% to 6%. thieme-connect.de The choice of protecting groups on the nitrogen of histidine has also been shown to impact racemization levels. nih.gov

Chiral α-amino aldehydes, which can be derived from amino acids, are known to be susceptible to racemization under both acidic and basic conditions, as well as during purification on silica (B1680970) gel. mdpi.com The benzyl protecting group itself is generally considered beneficial for preserving chiral integrity during reactions like catalytic hydrogen transfer. mdpi.com

Kinetic Studies of Protection and Deprotection Steps

Kinetic studies provide quantitative insights into the rates of benzylation and deprotection reactions, helping to optimize reaction conditions and minimize side reactions. For instance, kinetic studies of peptide bond formation have been conducted to understand and enhance the efficiency of coupling reagents. acs.org The hydrolysis of related N-benzyl-L-serine methyl ester by enzymes like bromelain (B1164189) has been shown to follow a complex mechanism involving substrate activation. While specific kinetic data for the benzylation and deprotection of this compound is not extensively detailed in the provided search results, the principles from related systems are applicable. The rate of deprotection, for example, would be influenced by factors such as catalyst loading, hydrogen pressure, and the nature of the solvent.

Computational Chemistry Approaches for Understanding Reactivity and Conformation

Computational chemistry has become an indispensable tool for investigating the mechanisms and properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Reaction Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is particularly useful for predicting the geometries and energies of reaction intermediates and transition states, thereby elucidating reaction pathways. raa-journal.org For example, DFT calculations can be used to model the reaction pathway of benzylation, identifying the structure of the transition state for the nucleophilic attack of the serine alkoxide on benzyl bromide. Similarly, the mechanism of deprotection, whether by hydrogenolysis or other methods, can be investigated. DFT has been used to study the electrochemical benzylation of fullerene derivatives, revealing how electron delocalization influences the active sites for reaction. rsc.org Such calculations can also help understand the factors contributing to the stability of the chiral center and the propensity for epimerization by calculating the energy barriers for proton abstraction. uni-duesseldorf.de

Computational MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT) Calculating energies of reactants, intermediates, and transition states for benzylation and deprotection. Determining the energy barrier for α-proton abstraction.Elucidation of reaction mechanisms. Understanding the electronic factors governing reactivity and stereoselectivity. raa-journal.orgrsc.org
Molecular Dynamics (MD) Simulating the conformational behavior of this compound in different environments. Modeling interactions with other molecules (e.g., in a peptide chain or with a receptor).Understanding conformational preferences and flexibility. Assessing the steric impact of the benzyl group on molecular interactions. unl.pt

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Methodologies for H-D-Ser(Bzl)-OH.HCl Synthesis

The chemical industry is increasingly shifting towards sustainable practices, driven by environmental concerns and the need for more efficient processes. purkh.comresearchgate.net Traditional peptide synthesis methods are known for generating significant waste, with 80-90% arising from solvents used in washing and purification steps. advancedchemtech.com The synthesis and application of this compound are being re-evaluated through the lens of green chemistry.

Key areas of development include:

Greener Solvents and Reagents : Research is focused on replacing hazardous organic solvents with more environmentally benign alternatives, such as water-based systems or ethers. advancedchemtech.com The development of TFA-free cleavage protocols is another significant goal to reduce hazardous waste. advancedchemtech.com

Process Optimization : Methodologies like continuous flow processing are being explored to minimize the use of excess reagents and solvents compared to traditional batch processes. advancedchemtech.com By connecting reactors in series, steps like coupling and deprotection can occur sequentially in a continuous flow, improving efficiency and reducing waste. advancedchemtech.com

Atom Economy : Designing synthetic routes with high atom economy is a core principle of green chemistry. synthiaonline.com This involves maximizing the incorporation of all materials used in the process into the final product. Retrosynthesis software can be employed to design shorter, more atom-economical routes to target molecules. synthiaonline.com

Catalysis : The use of catalytic processes is central to green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions, thereby lowering energy consumption. purkh.comresearchgate.net For example, a copper(II)-catalyzed method for the O-arylation of protected serine derivatives operates under mild, open-flask conditions, representing a greener alternative to methods requiring strong bases or reagents that complicate purification. acs.org

Renewable Feedstocks : A long-term goal of green chemistry is to utilize renewable resources like biomass instead of finite petrochemicals as starting materials for chemical synthesis. purkh.com

One practical example of a greener approach is the development of a simple, one-step method for synthesizing O-benzyl hydroxamates from unactivated esters. organic-chemistry.org This process avoids the need for activating the carboxylic acid, simplifying the procedure, improving yields, and reducing waste. organic-chemistry.org

Exploration of this compound in Non-Covalent Interactions and Supramolecular Assemblies

Supramolecular chemistry, which studies chemical systems beyond the individual molecule, is a burgeoning field where protected amino acids like this compound are finding new roles. primescholars.comfortunejournals.com This area focuses on the assembly of molecules through weaker, non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. primescholars.comfortunejournals.com These reversible interactions are fundamental to the formation of complex, functional structures. fortunejournals.com

Self-Assembling Structures : Research has revealed that N-protected amino acids can form supramolecular helical structures in the solid state, stabilized by directional hydrogen bonds. rsc.org A survey of the Cambridge Structural Database showed that approximately 10% of N-protected chiral amino acids form these H-bonded helical structures. rsc.org The specific chirality of the amino acid building block, such as the D-configuration in this compound, can influence the handedness and packing of these supramolecular assemblies. rsc.org

Molecular Recognition and Host-Guest Chemistry : Molecular recognition, the selective binding between a "host" and a "guest" molecule, is a central concept in supramolecular chemistry. primescholars.comfortunejournals.com The benzyl (B1604629) group and the chiral serine backbone of this compound can participate in these specific non-covalent interactions, potentially acting as a guest within larger host molecules like cyclodextrins or calixarenes. primescholars.com This opens avenues for its use in creating sensors, drug delivery systems, and other functional materials. primescholars.com

Functional Materials : The self-assembly of peptide-based building blocks can be used to create novel materials. acs.org For instance, Fmoc-protected peptide derivatives have been shown to regulate the morphology of self-assembling materials. acs.org The specific chemical properties of this compound, including its ability to act as both a hydrogen bond donor and acceptor via its serine backbone, make it a valuable component for designing such functional supramolecular systems. peptide.com The study of these assemblies provides a deeper understanding of crystal engineering and the development of chiroptical materials. rsc.org

Table 2: Key Non-Covalent Interactions in Supramolecular Chemistry

Interaction TypeDescriptionRelevance to this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. udc.esThe amine and carboxylic acid groups of the serine backbone are primary sites for H-bonding, directing self-assembly. rsc.orgudc.es
π-π StackingAttractive, noncovalent interactions between aromatic rings. primescholars.comThe benzyl protecting group provides an aromatic ring capable of participating in π-π stacking interactions.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules. primescholars.comContribute to the overall stability and packing of molecules in a supramolecular assembly. primescholars.com
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. udc.esThe nonpolar benzyl group can drive aggregation and folding in aqueous environments.

Integration with Automated Chemical Synthesis Platforms

The automation of chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides. creative-peptides.comintavispeptides.com These platforms enable the precise, efficient, and reproducible creation of peptide molecules by mechanizing the repetitive steps of amino acid coupling and deprotection. creative-peptides.comaurorabiomed.comformulationbio.com this compound is fully compatible with these automated systems, especially within the Boc/Bzl protection strategy. bachem.com

Future developments in this area are focused on enhancing the capabilities and scope of automation:

Increased Complexity and Throughput : Automated synthesizers allow for the incorporation of unnatural amino acids, such as D-amino acids like D-serine, into growing peptide chains, expanding the functional diversity of the resulting molecules. intavispeptides.com This is critical for creating peptides with enhanced stability against enzymatic degradation. intavispeptides.com Modern systems support both single-channel synthesis for focused projects and parallel synthesis for creating large peptide libraries for high-throughput screening. intavispeptides.com

Advanced Flow Chemistry : Recent breakthroughs in rapid automated flow peptide synthesis (AFPS) have made it possible to synthesize entire proteins up to 164 amino acids in a single run. acs.org This technology opens the door to engineering designer proteins with precisely placed modifications, a task that would be difficult to achieve through recombinant expression alone. acs.org

Integration with Smart Technologies : The future of automated synthesis may involve integration with artificial intelligence and machine learning to optimize synthetic routes in real-time. Retrosynthesis software can propose efficient pathways, and automated platforms can execute them, creating a seamless workflow from design to production. synthiaonline.com

The integration of building blocks like this compound with these increasingly sophisticated automated platforms will continue to accelerate research in drug discovery, protein engineering, and materials science. creative-peptides.comintavispeptides.com

Q & A

Q. How to troubleshoot incomplete coupling reactions when using this compound in automated peptide synthesizers?

  • Methodological Answer : Pre-activate the amino acid with HOBt/EDCI for 10 minutes before coupling. Monitor Fmoc deprotection kinetics via UV absorbance (301 nm). If issues persist, switch to microwave-assisted synthesis at 50°C to enhance diffusion in swollen resins .

Data Contradiction Analysis

  • Benzyl Group Stability : reports HF/TFMSA cleavage, while suggests milder HBr/acetic acid. This discrepancy highlights the need for context-dependent optimization (e.g., resin compatibility or peptide length) .
  • Racemization Rates : Variability in reported racemization ( vs. 13) may stem from differing coupling agents (HBTU vs. DIC). Controlled studies with chiral analysis are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.